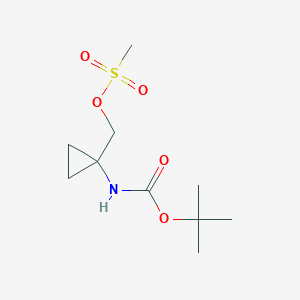

(1-((tert-Butoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate

説明

(1-((tert-Butoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate is a useful research compound. Its molecular formula is C10H19NO5S and its molecular weight is 265.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(1-((tert-Butoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate , also known as TAC, is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methanesulfonate leaving group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and enzyme modulation.

- Molecular Formula : CHNOS

- Molecular Weight : 265.33 g/mol

- CAS Number : 107017-74-3

Biological Activity

The biological activity of TAC is primarily attributed to its amine functionalities and the cyclopropyl moiety, which may enhance lipophilicity and bioavailability. Compounds with similar structures often demonstrate significant biological activities, including:

- Enzyme Inhibition : TAC may act as an inhibitor or modulator of various enzymes, impacting metabolic pathways.

- Pharmacological Effects : The unique structure of TAC suggests potential interactions with specific biological targets, which could lead to therapeutic applications.

The mechanisms through which TAC exerts its biological effects can be outlined as follows:

- Enzyme Interaction : TAC's ability to bind to specific enzymes or receptors may facilitate modulation of metabolic processes.

- Lipophilicity Enhancement : The cyclopropyl group enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into TAC's unique properties and potential applications:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Cyclopropylmethylamine | Simple amine structure | No protective groups |

| Methanesulfonamide derivatives | Contains sulfonamide functionality | Known for antibacterial activity |

| Boc-protected amino acids | Commonly used in peptide synthesis | Versatile in forming peptide bonds |

| This compound | Combines cyclopropane, Boc protection, and sulfonate | Potentially unique interactions due to trifunctionality |

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds similar to TAC. For instance, research on Lapatinib-derived analogs demonstrated that modifications to structure significantly impacted both solubility and biological activity against Trypanosoma brucei (a model organism for studying drug efficacy). Such findings highlight the importance of structural characteristics in determining pharmacological outcomes .

In another study focusing on enzyme inhibitors, compounds exhibiting similar structural motifs were found to possess nanomolar inhibitory activities against bacterial DNA gyrase, suggesting a potential pathway for developing anti-infective agents .

化学反応の分析

Nucleophilic Substitution at the Methanesulfonate Site

The methanesulfonate group facilitates S<sub>N</sub>2 displacement with nucleophiles under mild conditions. This reaction is central to its utility in synthesizing amine-functionalized cyclopropane derivatives.

Key Examples :

-

Amine Coupling : Reacts with primary/secondary amines (e.g., ciprofloxacin derivatives) in DMF/H<sub>2</sub>O mixtures using triethylamine (Et<sub>3</sub>N) as a base, yielding Boc-protected intermediates .

-

Oxygen Nucleophiles : Substitution with alkoxides or hydroxylamines produces ether-linked cyclopropane derivatives, as demonstrated in multigram syntheses of spirocyclic pyrrolidines .

Reaction Conditions :

| Nucleophile | Solvent | Base | Yield | Source |

|---|---|---|---|---|

| Ciprofloxacin | DMF/H<sub>2</sub>O | Et<sub>3</sub>N | 85–90% | |

| Allyl Grignard Reagents | THF | – | 95% |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine, enabling further functionalization:

Methods :

-

HCl/Dioxane : Treatment with 4 M HCl in 1,4-dioxane at 0–25°C removes the Boc group quantitatively .

-

TFA/CH<sub>2</sub>Cl<sub>2</sub> : Trifluoroacetic acid (TFA) in dichloromethane (DCM) achieves deprotection within 1–2 hours .

Applications :

-

Post-deprotection, the free amine participates in peptide coupling or reductive amination to generate bioactive molecules .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective transformations:

Hydrogenation :

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) opens the ring to form linear alkanes, though this reaction is rarely employed due to the utility of the intact cyclopropane motif .

Radical Additions :

-

Limited data suggest potential for radical-mediated functionalization, but primary reactivity remains focused on the methanesulfonate group .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 150°C, necessitating low-temperature reactions (<50°C) .

-

Competitive Elimination : Steric hindrance from the cyclopropane ring may promote minor elimination pathways under strongly basic conditions (e.g., DBU or KOtBu) .

Comparative Reactivity of Analogues

| Compound | Reactive Site | Key Differences |

|---|---|---|

| Cyclopropylmethylamine | Amine | Lacks Boc protection and sulfonate, limiting stability |

| Methanesulfonamide derivatives | Sulfonamide | Less electrophilic than methanesulfonate |

| Boc-protected amino acids | Carboxylate | Focused on peptide bond formation |

This compound’s trifunctional design enables sequential modifications, making it invaluable for constructing complex molecules in drug discovery . Its reliable displacement chemistry and orthogonal protecting groups position it as a versatile intermediate in synthetic workflows.

特性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-9(2,3)16-8(12)11-10(5-6-10)7-15-17(4,13)14/h5-7H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNJHGQISZFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001147156 | |

| Record name | 1,1-Dimethylethyl N-[1-[[(methylsulfonyl)oxy]methyl]cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107017-74-3 | |

| Record name | 1,1-Dimethylethyl N-[1-[[(methylsulfonyl)oxy]methyl]cyclopropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107017-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-[[(methylsulfonyl)oxy]methyl]cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。